molecular formula C15H15FN4O2 B12860372 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B12860372
M. Wt: 302.30 g/mol
InChI Key: PBLBQJIOJMHZDE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Piperazine Formation: The formation of the piperazine ring through a cyclization reaction.

    Pyridine Attachment: The attachment of the pyridine ring to the piperazine structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
  • 1-(2-Fluoro-6-methylphenyl)-4-(pyridin-2-YL)piperazine
  • 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-3-YL)piperazine

Uniqueness

1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific combination of functional groups and their positions on the molecular structure. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

1-(2-fluoro-6-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15FN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI Key

PBLBQJIOJMHZDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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